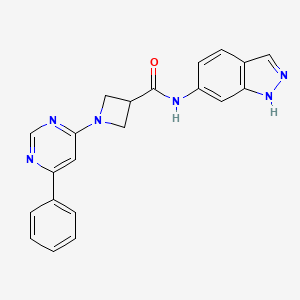

![molecular formula C18H13Cl2N3O B2373386 N-([2,4'-联吡啶]-3-基甲基)-3,4-二氯苯甲酰胺 CAS No. 2034474-94-5](/img/structure/B2373386.png)

N-([2,4'-联吡啶]-3-基甲基)-3,4-二氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

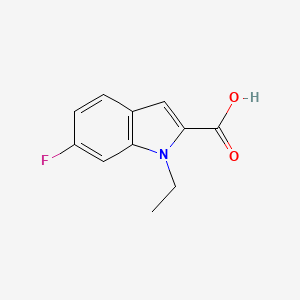

The compound “N-([2,4’-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry . The molecule also contains a dichlorobenzamide group, which is a common motif in pharmaceutical chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The bipyridine moiety could potentially coordinate to metal ions, while the dichlorobenzamide group could undergo various reactions typical of amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .科学研究应用

Transition-Metal Catalysis and Ligands

Bipyridine derivatives, including N-([2,4’-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide, serve as essential ligands in transition-metal catalysis. These compounds coordinate strongly with metal centers, making them valuable for catalytic reactions. Researchers have explored their use in Suzuki coupling, Negishi coupling, and Stille coupling reactions . These applications enhance the efficiency of organic transformations and facilitate the synthesis of complex molecules.

Photosensitizers and Photodynamic Therapy (PDT)

Bipyridine-based compounds exhibit photophysical properties that make them suitable as photosensitizers. In photodynamic therapy (PDT), these molecules generate reactive oxygen species upon light activation, selectively destroying cancer cells. N-([2,4’-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide could be a promising candidate for PDT due to its unique structure and potential phototoxicity .

Supramolecular Architectures

Supramolecular chemistry involves the assembly of complex structures through non-covalent interactions. Bipyridine derivatives contribute to the design of supramolecular architectures, such as coordination polymers, metal-organic frameworks (MOFs), and host-guest complexes. Researchers explore their self-assembly behavior and applications in materials science .

Viologens and Electrochromic Materials

Viologens, which contain bipyridine moieties, are electrochromic compounds. They change color reversibly upon electrochemical oxidation or reduction. N-([2,4’-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide derivatives could find use in electrochromic devices, smart windows, and displays .

作用机制

Target of Action

Bipyridine compounds are known to strongly coordinate with metal centers

Mode of Action

The exact mode of action of N-([2,4’-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide is currently unknown due to the lack of specific studies on this compound. It’s worth noting that bipyridine compounds are often used as ligands in transition-metal catalysis , which could suggest a potential interaction with metal ions in biological systems.

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing how the drug is absorbed and distributed in the body, how it is metabolized, and how it is eliminated

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect a drug’s effectiveness . .

安全和危害

未来方向

The future directions for research on this compound would likely depend on its potential applications. If it shows promise as a pharmaceutical compound, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

属性

IUPAC Name |

3,4-dichloro-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3O/c19-15-4-3-13(10-16(15)20)18(24)23-11-14-2-1-7-22-17(14)12-5-8-21-9-6-12/h1-10H,11H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQGZFTWQCUNEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane](/img/structure/B2373307.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2373315.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2373316.png)

![4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine](/img/structure/B2373320.png)

![N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2373323.png)

![3-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2373326.png)